molecular formula C14H20BrN3O2 B3006341 叔丁基-4-(6-溴吡啶-3-基)哌嗪-1-羧酸酯 CAS No. 412348-27-7

叔丁基-4-(6-溴吡啶-3-基)哌嗪-1-羧酸酯

货号 B3006341
CAS 编号: 412348-27-7
分子量: 342.237
InChI 键: KALSTRGHEVNYFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various tert-butyl piperazine-1-carboxylate derivatives, which are relevant to the understanding of the compound . These derivatives are important intermediates in the synthesis of biologically active compounds and have been characterized by various spectroscopic and crystallographic techniques .

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available materials. For example, one derivative was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% . Another derivative was synthesized in 52% yield using a low-cost amination process . These methods often involve reactions such as nucleophilic substitution, oxidation, halogenation, and elimination . The synthesis routes are optimized for high yield and may involve catalysts and specific reaction conditions.

Molecular Structure Analysis

The molecular structures of the tert-butyl piperazine-1-carboxylate derivatives are confirmed using techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD). The piperazine ring often adopts a chair conformation, and the molecules can exhibit different dihedral angles between the rings, indicating flexibility in their structures . Single-crystal XRD is used to determine the precise molecular geometry and to confirm the optimized structures obtained from density functional theory (DFT) calculations .

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives can participate in various chemical reactions, including condensation reactions . The presence of functional groups such as bromo, nitro, and amino groups in the derivatives suggests that they can undergo further chemical transformations, which are essential for the synthesis of target molecules with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are studied using computational methods such as DFT. These studies include molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses, which provide insights into the reactivity and interaction potential of the molecules . The compounds' vibrational modes are investigated using infrared spectroscopy (FT-IR), which helps in the identification of functional groups and confirmation of molecular structures . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, are also analyzed to understand the solid-state properties .

科学研究应用

合成和结构分析

叔丁基-4-(6-溴吡啶-3-基)哌嗪-1-羧酸酯已在各种研究中被合成和表征。例如,Sanjeevarayappa 等人(2015 年)的一项研究重点是合成一种结构相似的化合物,通过光谱方法对其进行表征,并通过 X 射线衍射分析其结构。该化合物被评估了抗菌和驱虫活性,在这些领域显示出中等疗效 (Sanjeevarayappa、Iyengar、Manoj Kumar 和 Suchetan,2015)

生物学评价

一些研究探索了与叔丁基-4-(6-溴吡啶-3-基)哌嗪-1-羧酸酯相关的化合物的生物活性。Kulkarni 等人(2016 年)合成了 N-Boc 哌嗪的衍生物并评估了它们的抗菌和抗真菌活性,发现对各种微生物具有中等活性 (Kulkarni 等,2016)。Wu 等人(2017 年)的另一项研究设计、合成并评估了 N-(5-苄基-4-(叔丁基)噻唑-2-基)-2-(哌嗪-1-基)乙酰胺的抗肿瘤活性,发现对某些癌细胞系具有有效的抗增殖活性 (Wu 等,2017)

化学性质和应用

Gumireddy 等人(2021 年)研究了一种与叔丁基-4-(6-溴吡啶-3-基)哌嗪-1-羧酸酯在结构上相似的哌嗪衍生物,注意到其药理上有用的核心和新颖的化学性质。这表明此类化合物在药物化学中具有潜在应用 (Gumireddy 等,2021)。Praveen 等人(2021 年)研究了相关化合物在酸性环境中对碳钢的防腐性能,证明了其作为缓蚀剂的有效性 (Praveen 等,2021)

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name

tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALSTRGHEVNYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-pyridin-3-ylpiperazine-1-carboxylate (1.0 g, 3.80 mmol) in acetonitrile (12 ml) was added N-bromosuccinimide (676 mg, 3.80 mmol) by small portions at room temperature. After stirring at room temperature for 1.5 hrs, the reaction mixture was poured into a mixture of 1M aqueous sodium hydroxide solution and ethyl acetate. The mixture was stirred, stood still and partitioned. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate (1.26 g, yield 97%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
676 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.70 g (15.19 mmol) of N-bromosuccinimide (NBS) are added portionwise to a solution of 4 g (15.19 mmol) of 1,1-dimethylethyl 4-(3-pyridyl)-1-piperazinecarboxylate, obtained in step 7.1, in 50 ml of acetonitrile, cooled to about 0° C. Stirring is continued at 0° C. for 15 minutes and then at room temperature for 2 hours. 100 ml of aqueous sodium hydroxide solution (1M) and 100 ml of ethyl acetate are added to the reaction medium. The aqueous phase is separated out and extracted twice with ethyl acetate, the combined organic phases are washed with saturated aqueous sodium chloride solution and dried over sodium sulfate, and the filtrate is concentrated under reduced pressure. 5.16 g of product are thus obtained in the form of an orange-yellow solid, and are used without further purification in the following step.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Into the mixture solution of 2-bromo-5-iodopyridine (9.15 g, 32.2 mmol), tert-butyl piperazine-1-carboxylate (5 g, 27 mmol) in Toluene (90 mL) was added Tris(dibenzylideneacetone)dipalladium (0) (0.983 g, 1.1 mmol), 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (0.17 g, 3.2 mmol) and NaOtBu (7.8 g, 80.5 mmol). Then the reaction mixture was flushed with Argon and stirred for 2 h. The reaction mixture was extracted with ethyl acetate and washed with brine. After drying with MgSO4, the organic solvent was removed under vaco., the residue was purified by crystallization from mixture of DCM and Hexane to get 8.4 g of tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate 7.13. 1H NMR (400 MHz, CDCl3) ppm: δ 8.01 (d, J=3.2 H2, 1H), 7.32 (d, J=8.4 Hz, 1H), 7.07 (d, d, J=3.2, 8.4 Hz, 1H), 3.59 (t, J=5.4 Hz, 4H), 3.237 (t, J=5.4 Hz, 4H), 1.478 (s, 9H).
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0.983 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-bromo-5-iodopyridine (3.00 g, 10.6 mmol), tert-butyl piperazine-1-carboxylate (1.71 g, 9.2 mmol), Pd2(dba)3 (337 mg, 0.368 mmol), and XantPhos (640 mg, 1.1 mmol) were taken up in PhCH3 (90 mL). The resulting mixture was stirred 24 h at r.t. and was diluted with EtOAc (100 mL) and water (150 mL). The phases were separated, and the organic phase was dried over Na2SO4, filtered, and concentrated to afford a crude residue that was purified by silica gel chromatography to provide tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate (4.01). LCMS-ESI+ (m/z): [M+H]+ calcd for C14H21BrN3O2: 342.08; found: 342.15.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two
Quantity
640 mg
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
337 mg
Type
catalyst
Reaction Step Six

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。